molecular formula C21H19N3O4S2 B2418637 2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912625-42-4

2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2418637
M. Wt: 441.52
InChI Key: QADPIGCHPPLMJM-UHFFFAOYSA-N
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Description

The compound “2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .


Molecular Structure Analysis

The molecular structure of thiazole derivatives, including this compound, is characterized by a five-membered ring containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .

Scientific Research Applications

  • Phosphoinositide 3-Kinase Inhibitors

    • Field : Medicinal Chemistry
    • Application : This compound has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3K), which are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
    • Method : The compound was synthesized and then tested for PI3K inhibitory activity. The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .
    • Results : The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm .
  • Multi-targeted Bioactive Molecules

    • Field : Medicinal Chemistry
    • Application : Thiazoles, which are part of the compound’s structure, are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
    • Method : Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .
    • Results : The biological importance of recently developed 2,4-disubstituted thiazole derivatives has been described .
  • Coordination Polymers

    • Field : Inorganic Chemistry
    • Application : The compound could potentially be used to prepare new coordination polymers .
    • Method : The compound is deprotonated and then used to prepare new coordination polymers with Ag, Mn, Co, Cu, and Zn .
    • Results : The resulting coordination polymers are fully characterized by analysis, thermal and XRPD structural methods .
  • Synthesis of Oxazoles

    • Field : Organic Chemistry
    • Application : The compound could potentially be used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles .
    • Method : The compound is used in a tandem Ugi/Robinson-Gabriel reaction sequence .
    • Results : The reaction sequence leads to the synthesis of 2,4,5-trisubstituted oxazoles .
  • Anti-Inflammatory and Analgesic Activities

    • Field : Pharmacology
    • Application : The compound, due to the presence of the thiazolidinone ring, could potentially exhibit greater anti-inflammatory and analgesic activity .
    • Method : The compound would be administered orally at a dose of 50 mg/kg and its anti-inflammatory and analgesic activities compared to a reference compound .
    • Results : It was observed that the presence of the thiazolidinone ring led to greater anti-inflammatory and analgesic activity at 50 mg/kg po in comparison to the reference compound .
  • Synthesis of 2,4,5-Trisubstituted Oxazoles

    • Field : Organic Chemistry
    • Application : The compound could potentially be used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles .
    • Method : The compound is used in a tandem Ugi/Robinson-Gabriel reaction sequence .
    • Results : The reaction sequence leads to the synthesis of 2,4,5-trisubstituted oxazoles .

Future Directions

Thiazole derivatives, including this compound, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing various scaffolds of thiazole for screening different pharmacological activities .

properties

IUPAC Name

2,4-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-13-6-7-14(20-23-16-5-4-10-22-21(16)29-20)11-17(13)24-30(25,26)19-9-8-15(27-2)12-18(19)28-3/h4-12,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADPIGCHPPLMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

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